Potassium tartrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The process involves filtration, purification, precipitation, and drying .

Industrial Production Methods: In industrial settings, this compound is typically synthesized through the reaction of tartaric acid with potassium sodium tartrate and potassium sulfate. The mixture undergoes filtration to remove impurities, followed by purification and precipitation to isolate the desired compound. The final product is then dried to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tartrate undergoes various chemical reactions, including complexation, reduction, and catalytic reactions. It forms strong soluble complexes with most transition metals, making it useful in analytical chemistry and metal-organic chemistry .

Common Reagents and Conditions:

Complexation: this compound forms complexes with metal ions in an alkaline environment without forming hydroxo complexes and hydroxides.

Major Products:

Applications De Recherche Scientifique

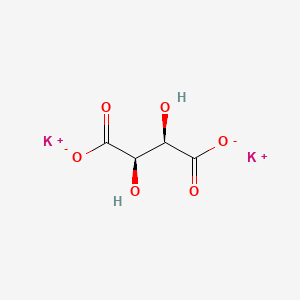

Chemical Properties and Structure

Potassium tartrate has the molecular formula and is typically found as a white crystalline powder. It is highly soluble in water and exhibits unique properties such as the ability to act as a stabilizer and emulsifier in food products, as well as serving as a precipitant in protein crystallization.

Applications in the Food Industry

Leavening Agent

this compound is primarily used in the food industry as a leavening agent. It is a key component of baking powder, where it reacts with baking soda to produce carbon dioxide gas, which helps dough rise and achieve a light texture in baked goods such as cakes and bread .

Stabilizer and Emulsifier

This compound also functions as a stabilizer in various food products. It helps maintain the consistency of sauces, dairy products, and condiments by preventing ingredient separation and crystallization . Additionally, this compound is utilized in the production of gelatin desserts to stabilize gels, enhancing their texture and appearance.

Pharmaceutical Applications

Antioxidant Properties

Research indicates that this compound can exhibit antioxidant properties, making it useful in pharmaceutical formulations aimed at reducing oxidative stress within cells . This attribute has implications for developing treatments for conditions associated with oxidative damage.

Protein Crystallization

In biochemistry, this compound plays a crucial role in protein crystallization. It serves as a precipitant that facilitates the formation of well-ordered protein crystals necessary for structural analysis techniques such as X-ray crystallography. This application is vital for understanding protein structures, which can lead to advancements in drug design and development .

Industrial Uses

Electroplating and Silvering Processes

this compound is employed in electroplating processes due to its ability to form complexes with metal ions. This property allows it to act as a stabilizer during silver plating, enhancing the quality of the deposited metal layer .

Biuret Reagent

In analytical chemistry, this compound is an essential component of Biuret reagent used for determining protein concentrations. It helps maintain an alkaline pH necessary for accurate measurements .

Case Studies

Mécanisme D'action

Potassium tartrate exerts its effects through various mechanisms:

Complexation: Forms strong soluble complexes with metal ions, stabilizing them in solution.

Catalysis: Acts as a catalyst in certain chemical reactions, facilitating the formation of desired products.

Piezoelectricity: Generates an electrical charge when subjected to mechanical stress, useful in piezoelectric devices.

Comparaison Avec Des Composés Similaires

Potassium bitartrate (cream of tartar): Potassium acid salt of tartaric acid, used as a food additive and in baking.

Potassium sodium tartrate (Rochelle salt): Double salt of tartaric acid, used in electroplating, electronics, and as a leavening agent.

Uniqueness of Potassium Tartrate: this compound is unique due to its ability to form strong complexes with transition metals and its extensive use in various industrial applications. Unlike potassium bitartrate, which is primarily used in food and baking, this compound has broader applications in chemistry, biology, and industry .

Propriétés

Numéro CAS |

147-78-4 |

|---|---|

Formule moléculaire |

C4H4K2O6 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

dipotassium;(2S,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1 |

Clé InChI |

AVTYONGGKAJVTE-OTWIGTIJSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES isomérique |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Key on ui other cas no. |

921-53-9 40968-90-9 147-78-4 |

Description physique |

White crystalline or granulated powde |

Synonymes |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.